molecular formula C10H11N3OS2 B1619790 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-34-5

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No. B1619790
CAS RN: 52494-34-5
M. Wt: 253.3 g/mol
InChI Key: GKBYGCJOHFNQNC-UHFFFAOYSA-N
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Description

“5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . This compound is used for industrial and scientific research purposes .

Scientific Research Applications

Proteomics Research

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol: is utilized in proteomics research due to its potential interactions with various proteins . This compound can be used to study protein expression, modification, and interaction, which are crucial for understanding cellular functions and disease mechanisms.

Drug Discovery

The thiadiazole moiety is known for its pharmacological properties. This compound, with its unique structure, is explored for drug discovery, especially as a scaffold for designing new therapeutic agents .

Biological Activity Profiling

Researchers use this compound to profile biological activities, such as enzyme inhibition or receptor binding. It helps in identifying new biological targets and understanding the compound’s mode of action .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can be used to create a variety of derivatives, which can then be tested for various biological activities .

Material Science

In material science, 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol may be investigated for its electrical and optical properties, contributing to the development of new materials for electronic applications .

Analytical Chemistry

Due to its distinctive chemical structure, this compound can be used as a standard or reagent in analytical chemistry to develop new assays and detection methods .

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-(2-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-2-14-8-6-4-3-5-7(8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYGCJOHFNQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351295
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

CAS RN

52494-34-5
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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